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molecular formula C11H14O2 B166486 4-tert-Butylbenzoic acid CAS No. 98-73-7

4-tert-Butylbenzoic acid

Cat. No. B166486
M. Wt: 178.23 g/mol
InChI Key: KDVYCTOWXSLNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04603220

Procedure details

Analogously to Example 1, 300 g of p-tert-butyltoluene (93.3% pure) was oxidized in the presence of 50 g of acetic acid, 3 g of cobalt acetate tetrahydrate and 1.5 g of sodium bromide at 25 bar and 115°-135° C. by passing air through it to produce a gas exhaust rate of 1.5 liters per minute. The oxygen absorption ended after a reaction period of 300 minutes; then 450 g of 74.5% acetic acid was added, the dilute reaction mixture was cooled with stirring to room temperature and filtered, and the crystallizate was washed with 450g of 70% acetic acid. 311.5 g of p-tert-butylbenzoic acid resulted, in the form of white crystals of a purity of 99.6 percent by weight as determined by gas chromatography, with a terephthalic acid content of 0.16%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9]C(C)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:12]([OH:15])(=[O:14])[CH3:13]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Na+]>[C:1]([C:5]1[CH:10]=[CH:9][C:13]([C:12]([OH:15])=[O:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4.5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Br-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a gas exhaust rate of 1.5 liters per minute
CUSTOM
Type
CUSTOM
Details
The oxygen absorption
CUSTOM
Type
CUSTOM
Details
after a reaction period of 300 minutes
Duration
300 min
CUSTOM
Type
CUSTOM
Details
the dilute reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the crystallizate was washed with 450g of 70% acetic acid

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 311.5 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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